Cas no 1353974-27-2 (N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide)

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a specialized organic compound featuring a benzyl-substituted piperidine core linked to a chloroacetamide moiety. This structure imparts reactivity and versatility, making it valuable in pharmaceutical and chemical synthesis applications. The presence of the chloroacetamide group enables further functionalization, while the benzyl-piperidine scaffold contributes to potential bioactivity, particularly in central nervous system (CNS)-targeted research. The compound's stability and well-defined reactivity profile facilitate its use as an intermediate in the development of novel pharmacophores. Its synthetic utility is enhanced by compatibility with standard amidation and nucleophilic substitution reactions, allowing precise modifications for targeted molecular design.
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide structure
1353974-27-2 structure
商品名:N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
CAS番号:1353974-27-2
MF:C14H19ClN2O
メガワット:266.766462564468
CID:2157646

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzyl-piperidin-3-yl)-2-chloro-acetamide
    • N-(1-benzylpiperidin-3-yl)-2-chloroacetamide
    • (R)-N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide
    • (S)-N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide
    • AM93924
    • N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
    • インチ: 1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
    • InChIKey: JBBCJUQSPWNPKL-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC1CCCN(CC2C=CC=CC=2)C1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • トポロジー分子極性表面積: 32.299

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 429.7±45.0 °C at 760 mmHg
  • フラッシュポイント: 213.7±28.7 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide セキュリティ情報

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM497387-1g
N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide
1353974-27-2 97%
1g
$1045 2022-09-03
Fluorochem
081924-500mg
N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide
1353974-27-2
500mg
£526.00 2022-03-01

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 関連文献

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamideに関する追加情報

Comprehensive Overview of N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide (CAS No. 1353974-27-2): Properties, Applications, and Research Insights

The compound N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide (CAS No. 1353974-27-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including a benzyl-piperidine core and a chloroacetamide functional group, this compound serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.

One of the key reasons for the growing interest in N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is its role in modulating biological pathways. The piperidine moiety is a common pharmacophore found in many FDA-approved drugs, contributing to its bioavailability and binding affinity. Meanwhile, the chloroacetamide group offers reactivity for further derivatization, making it a valuable building block for medicinal chemistry projects. Recent studies highlight its potential in addressing neurodegenerative diseases and pain management, aligning with current healthcare trends.

From a synthetic perspective, the preparation of CAS 1353974-27-2 involves multi-step organic reactions, often starting from 1-benzyl-3-aminopiperidine. Optimization of reaction conditions, such as solvent choice and temperature, is critical to achieving high yields and purity. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed for characterization, ensuring compliance with industry standards. This compound’s stability under various pH conditions also makes it suitable for formulation development.

In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide to reduce waste and energy consumption. This aligns with global sustainability goals and the demand for environmentally benign chemical processes. Additionally, computational tools like molecular docking and QSAR modeling are being used to predict its interactions with biological targets, accelerating drug discovery pipelines.

The commercial availability of CAS 1353974-27-2 through specialized chemical suppliers has facilitated its adoption in academic and industrial labs. However, users frequently search for custom synthesis services, bulk pricing, and technical data sheets (TDS), reflecting practical procurement concerns. Storage recommendations typically emphasize protection from moisture and light to maintain stability, as the chloroacetamide group may degrade under harsh conditions.

Emerging applications of this compound include its use in proteomics research and as a ligand scaffold for G-protein-coupled receptors (GPCRs). These areas are highly relevant to contemporary precision medicine initiatives. Furthermore, patents featuring N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide derivatives underscore its intellectual property potential, particularly in oncology and immunotherapy.

To address common queries from the scientific community: The compound’s Solubility in organic solvents like DMSO and methanol is well-documented, while its toxicity profile requires adherence to standard laboratory safety protocols. Recent publications have also explored its metabolic stability in vitro, a crucial factor for ADME studies. These insights make it a compelling candidate for further preclinical evaluation.

In summary, N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide (CAS No. 1353974-27-2) represents a multifaceted tool for modern chemical and pharmaceutical research. Its structural versatility, coupled with expanding applications in drug development and biomolecular engineering, positions it as a compound of enduring relevance. Future directions may include exploring its enantioselective synthesis or hybrid derivatives for enhanced therapeutic efficacy.

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